4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine
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Overview
Description
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common method involves the condensation of appropriate starting materials followed by cyclization and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- Pyrido[2,3-d]pyrimidines
- Pyrido[3,4-d]pyrimidines
- Pyrido[4,3-d]pyrimidines
Uniqueness
4-Ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications .
Properties
CAS No. |
917759-89-8 |
---|---|
Molecular Formula |
C15H11F3N4O |
Molecular Weight |
320.27 g/mol |
IUPAC Name |
4-ethoxy-6-(3,4,5-trifluorophenyl)pyrido[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C15H11F3N4O/c1-2-23-14-13-11(21-15(19)22-14)4-3-10(20-13)7-5-8(16)12(18)9(17)6-7/h3-6H,2H2,1H3,(H2,19,21,22) |
InChI Key |
HICKOQJEYSZFEI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=C(C=C2)C3=CC(=C(C(=C3)F)F)F)N |
Origin of Product |
United States |
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